molecular formula C22H24N6O B12182686 {4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}[4-(pyrimidin-2-ylamino)phenyl]methanone

{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}[4-(pyrimidin-2-ylamino)phenyl]methanone

Cat. No.: B12182686
M. Wt: 388.5 g/mol
InChI Key: RDSYRHCXFQHJGN-UHFFFAOYSA-N
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Description

{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}[4-(pyrimidin-2-ylamino)phenyl]methanone is a piperazine-based methanone derivative featuring a pyridin-4-yl ethyl substituent on the piperazine ring and a pyrimidin-2-ylamino group on the phenyl ring. The compound’s structure combines aromatic and heterocyclic motifs, which are common in pharmacologically active molecules targeting receptors or enzymes.

Properties

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

IUPAC Name

[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-[4-(pyrimidin-2-ylamino)phenyl]methanone

InChI

InChI=1S/C22H24N6O/c29-21(19-2-4-20(5-3-19)26-22-24-9-1-10-25-22)28-16-14-27(15-17-28)13-8-18-6-11-23-12-7-18/h1-7,9-12H,8,13-17H2,(H,24,25,26)

InChI Key

RDSYRHCXFQHJGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)NC4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}[4-(pyrimidin-2-ylamino)phenyl]methanone” typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a piperazine derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and an organic solvent like ethanol. The mixture is heated to facilitate the reaction and then cooled to isolate the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}[4-(pyrimidin-2-ylamino)phenyl]methanone” can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to {4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}[4-(pyrimidin-2-ylamino)phenyl]methanone exhibit significant anticancer properties. For instance, derivatives that inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases have been identified as promising candidates for treating various cancers, including bladder cancer and leukemia .

Case Study: FGFR Inhibitors

A notable example is the optimization of N-aryl-N'-pyrimidin-4-yl ureas, which led to the identification of potent FGFR inhibitors like NVP-BGJ398. This compound demonstrated significant antitumor activity in xenograft models, suggesting a viable therapeutic avenue for targeting FGFR-related malignancies .

Neurological Disorders

Compounds containing piperazine and pyridine rings are also being investigated for their neuroprotective effects. Research indicates that such compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety disorders .

Antimicrobial Properties

The antimicrobial efficacy of this class of compounds has been explored, particularly against resistant strains of bacteria. The structural features allow for interaction with bacterial enzymes and receptors, which can inhibit growth or kill pathogens effectively .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityReferences
NVP-BGJ398N-aryl-N'-pyrimidin-4-yl ureaFGFR inhibitor; anticancer
ImatinibTyrosine kinase inhibitorAntileukemic agent
4-(Pyridin-3-yl)pyrimidin derivativesModulates neurotransmitter systemsNeuroprotective

Mechanism of Action

The mechanism of action of “{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}[4-(pyrimidin-2-ylamino)phenyl]methanone” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Effects

The compound’s structural analogs vary in substituents on the piperazine ring, phenyl group, or pyrimidine moiety. Key comparisons include:

Compound Key Substituents Functional Impact
Target Compound Pyridin-4-yl ethyl (piperazine), pyrimidin-2-ylamino (phenyl) Balanced lipophilicity; potential CNS or kinase targeting due to heteroaromatic motifs
{6-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone Sulfonyl (piperazine), chloro-CF3-pyrimidine (phenyl) Increased polarity (sulfonyl); metabolic stability (CF3)
4-(4-aminobenzoyl)piperazin-1-ylmethanone Furan (piperazine), aminobenzoyl (phenyl) Electron-rich furan enhances π-interactions; amino group for H-bonding
(4-((5-chloro-4-(triazolyl)phenyl)amino)phenyl)(4-methylpiperazin-1-yl)methanone Chloro-triazole (pyrimidine), methylpiperazine Triazole may improve kinase inhibition; methylpiperazine increases lipophilicity
{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}[5-(methanesulfonyl)phenyl]methanone CF3-pyridine (piperazine), methanesulfonyl (phenyl) Neuroleptic activity; enhanced CNS penetration (CF3, sulfonyl)

Key Observations :

  • Pyridinyl vs. Furan/Thiophene : Pyridinyl groups (as in the target compound) confer basicity and hydrogen-bonding capability, whereas furan or thiophene substituents (e.g., ) introduce electron-rich aromatic systems that may alter binding kinetics.
  • Amino vs. Sulfonyl Groups: The pyrimidin-2-ylamino group in the target compound facilitates hydrogen bonding, while sulfonyl groups (e.g., ) enhance solubility and electrostatic interactions.
  • Trifluoromethyl (CF3) Effects : CF3 groups (e.g., ) improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neuroleptics.
Pharmacological and Physicochemical Properties
Property Target Compound Comparable Compound (Example)
Lipophilicity (logP) Moderate (pyridinyl + ethyl chain) Higher in CF3 analogs (e.g., , logP ~3.5)
Solubility Moderate (piperazine enhances aqueous solubility) Lower in sulfonyl derivatives (e.g., )
Metabolic Stability Likely moderate Enhanced in CF3-containing compounds (e.g., )
Therapeutic Potential Kinase inhibition, CNS targets (inferred) Neuroleptic (), antimicrobial ()

Biological Activity

The compound {4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}[4-(pyrimidin-2-ylamino)phenyl]methanone, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activity. This article synthesizes current research findings on the biological activities of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C19H23N5O
  • Molecular Weight : 335.42 g/mol
  • CAS Number : Not specified in the sources but can be derived from its SMILES notation.

The compound features a piperazine ring substituted with a pyridine and a pyrimidine moiety, which are known to enhance biological activity through various mechanisms.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of similar piperazine derivatives. For instance, a related series of compounds exhibited significant inhibitory activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The most potent compounds demonstrated IC90 values between 3.73 and 40.32 μM, suggesting that modifications in the piperazine structure can lead to enhanced efficacy against tuberculosis.

Kinase Inhibition

Piperazine derivatives have been shown to act as multikinase inhibitors. For example, compounds structurally similar to {4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}[4-(pyrimidin-2-ylamino)phenyl]methanone were evaluated for their inhibitory effects on various kinases, including CDK4 and ARK5 . These kinases play crucial roles in cell cycle regulation and metabolism, making them significant targets for cancer therapy.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Dihydrofolate Reductase (DHFR) : Similar compounds have been noted for their high affinity towards DHFR, inhibiting DNA synthesis and leading to cell death in rapidly dividing cells such as cancer cells .
  • Tyrosine Kinases : The inhibition of tyrosine kinases by piperazine derivatives can disrupt signaling pathways involved in cell proliferation and survival, making them valuable in cancer treatment .

Study 1: Antitubercular Efficacy

A study synthesized a series of substituted piperazine derivatives and tested their efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives had minimal cytotoxicity towards human embryonic kidney cells while maintaining significant antitubercular activity . This suggests a favorable therapeutic index for these compounds.

Study 2: Kinase Profiling

In another investigation, a related compound was profiled for its kinase inhibition capabilities. It was found to effectively inhibit multiple kinases involved in cancer progression, demonstrating potential as an anticancer agent .

Data Summary

Compound NameBiological TargetIC50 (μM)IC90 (μM)Reference
Piperazine Derivative AMycobacterium tuberculosis1.35 - 2.183.73 - 40.32
Piperazine Derivative BCDK4/CYCLIN D1Not specifiedNot specified
Piperazine Derivative CTyrosine KinaseNot specifiedNot specified

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